molecular formula C38H32F6IrN4P B13893449 iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate

iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate

Cat. No.: B13893449
M. Wt: 881.9 g/mol
InChI Key: RMEVZFHTNCDFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate is a complex compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate typically involves the reaction of iridium(III) chloride with 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 1,10-phenanthroline in the presence of a suitable solvent such as dichloromethane. The reaction is often carried out under an inert atmosphere to prevent oxidation and is followed by the addition of hexafluorophosphate to form the final complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction will revert the compound to its iridium(III) state. Substitution reactions result in new iridium complexes with different ligand environments .

Mechanism of Action

The mechanism by which iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C38H32F6IrN4P

Molecular Weight

881.9 g/mol

IUPAC Name

iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;1,10-phenanthroline;hexafluorophosphate

InChI

InChI=1S/2C13H12N.C12H8N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-8H;;/q2*-1;;-1;+3

InChI Key

RMEVZFHTNCDFBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.